Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate
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Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate is an organic compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate typically involves the reaction of cyclopent-2-ene-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopent-2-ene derivatives.
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate involves its ability to form stable boronic ester bonds. These bonds facilitate various coupling reactions, enabling the formation of complex organic molecules. The compound’s boronic ester group interacts with molecular targets through coordination chemistry, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate is unique due to its cyclopentene ring structure, which imparts distinct reactivity and steric properties compared to other boronic esters. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.
Properties
Molecular Formula |
C13H21BO4 |
---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(8-10)11(15)16-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
OBYGMRCMCNJOTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)C(=O)OC |
Origin of Product |
United States |
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